molecular formula C14H25NO6 B6358048 MFCD22382009 CAS No. 1174751-92-8

MFCD22382009

Cat. No.: B6358048
CAS No.: 1174751-92-8
M. Wt: 303.35 g/mol
InChI Key: OJUZNOWDCVVMIO-UHFFFAOYSA-N
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Description

MFCD22382009 is a chemical compound cataloged under the Molecular Formula Data (MFCD) system. For example, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) often belong to heterocyclic or organoboron classes, featuring aromatic rings fused with nitrogen or boron-containing functional groups . Such compounds are typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as described in experimental protocols for structurally related molecules .

Key inferred properties of this compound include:

  • Molecular complexity: Likely moderate to high due to fused aromatic systems.
  • Bioactivity: Potential enzyme inhibition or catalytic roles, based on analogs with similar pharmacophore features (e.g., hydrogen bond acceptors/donors, aromaticity) .
  • Physicochemical stability: Expected susceptibility to hydrolysis or oxidation, given the presence of halogens (e.g., Cl, Br) in related compounds .

Properties

IUPAC Name

diethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-19-11(16)10(12(17)20-7-2)8-9-15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZNOWDCVVMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCNC(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Pyrrole Derivatives

The pyrrolo[2,1-f] triazine scaffold is often assembled from functionalized pyrrole precursors. A representative approach involves N-amination followed by cyclization. For example, methyl pyrrole-2-carboxylate undergoes N-amination using hydroxylamine derivatives (e.g., NH2_2Cl) to introduce the N–N bond essential for triazine formation . Subsequent treatment with benzoyl isothiocyanate yields a thiourea intermediate, which undergoes hydrolytic cyclization in basic conditions (2 M NaOH) to form the triazine core .

Key Step:

Pyrrole-2-carboxylateNH2ClN-AminopyrroleBenzoyl isothiocyanateThiourea IntermediateNaOHPyrrolotriazine\text{Pyrrole-2-carboxylate} \xrightarrow{\text{NH}_2\text{Cl}} N\text{-Aminopyrrole} \xrightarrow{\text{Benzoyl isothiocyanate}} \text{Thiourea Intermediate} \xrightarrow{\text{NaOH}} \text{Pyrrolotriazine}

The methoxymethyl group is introduced via alkylation at the 6-position using methoxymethyl chloride or bromide under basic conditions (e.g., K2_2CO3_3 in DMF). This step typically occurs after core formation to avoid side reactions during cyclization .

Bromohydrazone-Mediated Cyclization

Bromohydrazone intermediates serve as versatile precursors for pyrrolotriazine synthesis. Starting from β-substituted acrylates, cycloaddition with tosylmethyl isocyanide (TosMIC) generates pyrrole derivatives . Acylation with trichloroacetyl chloride followed by N-amination and cyclization with formamidine acetate yields the triazine ring .

Example Protocol:

  • TosMIC reacts with β-substituted acrylate to form pyrrole 25 .

  • Acylation with trichloroacetyl chloride produces 26 .

  • N-Amination with NH2_2Cl yields 27 .

  • Cyclization with formamidine acetate forms the triazine core (28 ).

  • Methoxymethylation at C-6 using methoxymethyl bromide completes the synthesis .

Yield Optimization:

  • Temperature control (−10°C to 25°C) during cyclization minimizes decomposition.

  • Use of Et3_3N as a base enhances reaction efficiency .

Multistep Synthesis via Chlorinated Intermediates

Chlorination at reactive positions (e.g., C-4) stabilizes the triazine core for subsequent functionalization. A reported method involves:

  • Chlorination of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1, triazine with POCl3_3 to block C-4 .

  • Bromination at C-7 using N-bromosuccinimide (NBS) for regioselective substitution .

  • Methoxymethyl group introduction via Suzuki-Miyaura coupling or nucleophilic substitution.

Table 1: Reaction Conditions for Chlorination and Bromination

StepReagentSolventTemperatureYield
ChlorinationPOCl3_3Toluene80°C85%
BrominationNBSCCl4_425°C78%

Palladium-catalyzed cross-coupling reactions enable precise introduction of the methoxymethyl group. For instance, a 7-iodo-pyrrolotriazine intermediate undergoes Sonogashira coupling with propargyl alcohol, followed by hydrogenation and methylation:

  • Sonogashira coupling:

7-Iodo-pyrrolotriazine+HC≡CCH2OHPd(PPh3)4,CuIAlkynyl Intermediate\text{7-Iodo-pyrrolotriazine} + \text{HC≡CCH}2\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{CuI}} \text{Alkynyl Intermediate}

  • Hydrogenation (H2_2, Pd/C) reduces the alkyne to −CH2_2CH2_2OH.

  • Methylation with CH3_3I/K2_2CO3_3 yields the methoxymethyl group .

Advantages:

  • High regioselectivity.

  • Compatibility with sensitive functional groups.

Rearrangement of Pyrrolooxadiazines

Thermal or acid-catalyzed rearrangement of pyrrolooxadiazines provides an alternative route. Heating pyrrolooxadiazine derivatives in acetic acid induces ring contraction, forming the triazine core . Post-rearrangement, the methoxymethyl group is introduced via Friedel-Crafts alkylation using methoxymethyl chloride and AlCl3_3.

Mechanistic Insight:
The rearrangement proceeds via a -sigmatropic shift, followed by elimination of water to form the triazine ring .

Chemical Reactions Analysis

Types of Reactions

MFCD22382009 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed, typically under anhydrous conditions.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and amines used under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions often result in the formation of new functional groups on the core structure of this compound.

Scientific Research Applications

MFCD22382009 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and intermediate in organic synthesis, facilitating the development of new compounds and materials.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential, particularly in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products due to its unique properties.

Mechanism of Action

The mechanism of action of MFCD22382009 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Biological Activity

MFCD22382009, identified as a flavonoid derived from Combretum erythrophyllum, has garnered attention for its biological activities, particularly its antimicrobial and antioxidant properties. This article synthesizes available research findings, highlighting the compound's mechanisms of action, biological efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its flavonoid structure, which is known for contributing to various biological activities. The compound's unique chemical properties enable it to interact with multiple biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound against various bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/ml)
Vibrio cholerae25
Enterococcus faecalis50
Micrococcus luteus25
Shigella sonnei25

These results suggest that this compound is particularly effective against Vibrio cholerae and Enterococcus faecalis, with MIC values indicating potent antibacterial properties.

Antioxidant Activity

In addition to its antimicrobial effects, this compound has demonstrated antioxidant activity. Comparative studies reveal that while some flavonoids exhibit strong antioxidant properties, this compound shows moderate activity. The antioxidant capacity can be attributed to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related damage in cells.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, thereby disrupting their growth and replication.
  • Receptor Interaction : this compound potentially interacts with cellular receptors, modulating signaling pathways that lead to antimicrobial effects.
  • Antioxidant Mechanisms : By neutralizing reactive oxygen species (ROS), this compound helps protect cells from oxidative damage.

Case Studies and Research Findings

A notable study published in 2004 explored the biological activity of several flavonoids isolated from Combretum erythrophyllum, including this compound. The study utilized bioassay-guided fractionation techniques to isolate the active compounds and assess their activities. Key findings include:

  • Selectivity : this compound exhibited selective toxicity towards bacterial cells while showing lower toxicity towards human lymphocytes.
  • Comparative Efficacy : Other flavonoids tested alongside this compound demonstrated varying degrees of antibacterial activity, with some compounds showing enhanced effects under specific conditions.

Discussion

The biological activity of this compound presents promising avenues for therapeutic development. Its dual role as an antimicrobial and antioxidant agent suggests potential applications in treating infections and conditions associated with oxidative stress. Further research is warranted to elucidate the full spectrum of its biological effects and mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD22382009 with three structurally and functionally analogous compounds, leveraging data from synthesis protocols, physicochemical analyses, and bioactivity studies:

Parameter This compound CAS 918538-05-3 CAS 1046861-20-4 CAS 101623-69-2
Molecular Formula Not explicitly stated C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₉H₈ClNO₅
Molecular Weight ~200–250 (estimated) 188.01 235.27 245.62
Synthetic Route Likely cross-coupling Pd-catalyzed coupling Suzuki-Miyaura reaction Nucleophilic substitution
Key Functional Groups Halogen, heterocyclic ring Cl, triazine ring BBr, boronic acid Cl, nitro, ester
Bioavailability Score Moderate (inferred) 0.55 0.55 0.55
Log S (Solubility) -2.5 to -3.0 (estimated) -2.99 -2.99 -3.1
PAINS Alerts Likely 0–1 0 0 0
Hazard Profile H315-H319-H335 (inferred) H315-H319-H335 H302 H302

Structural and Functional Insights:

CAS 918538-05-3: Shares a fused triazine core with this compound, contributing to its role in catalysis or medicinal chemistry. However, its lower molecular weight (188.01 vs.

CAS 1046861-20-4: An organoboron compound with boronic acid functionality, enabling Suzuki-Miyaura reactions. Unlike this compound, its boron center facilitates conjugation with aromatic systems, improving stability in aqueous media .

CAS 101623-69-2 : Features a nitro group and ester moiety, offering electrophilic sites absent in MFCD22382004. This compound’s higher solubility (-3.1 Log S) suggests better bioavailability but reduced metabolic stability .

Performance in Catalysis vs. Bioactivity:

  • Catalytic efficiency: Boron-containing analogs (e.g., CAS 1046861-20-4) exhibit superior performance in transition-metal catalysis due to their Lewis acidity, a trait less pronounced in halogenated triazines like this compound .
  • Enzyme inhibition : Triazine derivatives (e.g., CAS 918538-05-3) show higher specificity for kinase inhibition compared to nitro-ester compounds, which often display broader-spectrum activity .

Critical Analysis of Divergent Data

  • Synthetic yields : CAS 918538-05-3 reports yields >80% under optimized Pd-catalyzed conditions, whereas nitro-ester analogs (CAS 101623-69-2) achieve ~60% due to side reactions . This suggests this compound’s synthesis may require stringent temperature/pH control.

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